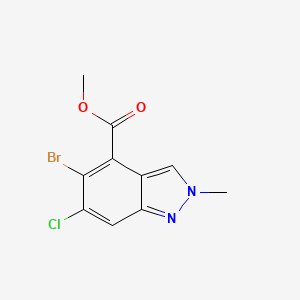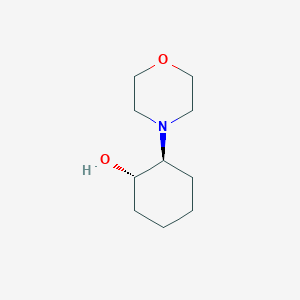
2-(1-oxoisoquinolin-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxoisoquinolin-2-yl)acetaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an isoquinoline ring with an aldehyde functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxoisoquinolin-2-yl)acetaldehyde can be achieved through various methods. One common approach involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product . Another method involves the ring-opening reaction of furans catalyzed by acids or transition metals . These reactions provide a versatile and efficient route to synthesize isoquinoline derivatives with unsaturated carbonyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Ugi reaction and ring-opening reactions are scaled up with careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxoisoquinolin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (1-Oxo-1H-isoquinolin-2-yl)acetic acid.
Reduction: (1-Hydroxy-1H-isoquinolin-2-yl)acetaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(1-oxoisoquinolin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-oxoisoquinolin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoquinoline ring can interact with various biological receptors, influencing cellular signaling pathways and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Oxo-1H-isoquinolin-2-yl)acetic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
(1-Hydroxy-1H-isoquinolin-2-yl)acetaldehyde: Similar structure with a hydroxyl group instead of an aldehyde group.
2-(1-Oxo-1H-isoquinolin-2-yl)acetamide: Similar structure with an amide group instead of an aldehyde group
Uniqueness
2-(1-oxoisoquinolin-2-yl)acetaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering opportunities for the development of novel compounds with potential biological activities.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(1-oxoisoquinolin-2-yl)acetaldehyde |
InChI |
InChI=1S/C11H9NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-6,8H,7H2 |
InChI Key |
NQTYFCYNTQXPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B8736402.png)

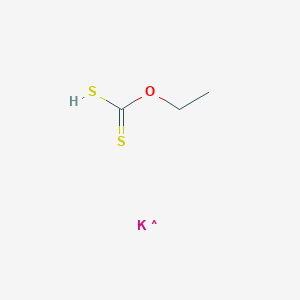

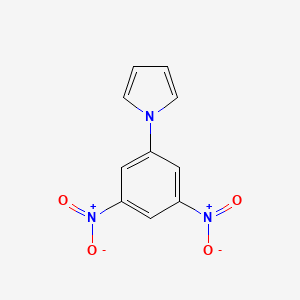
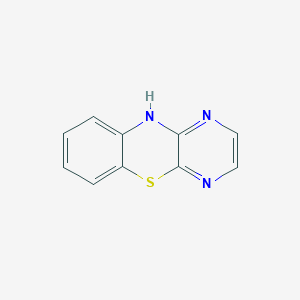
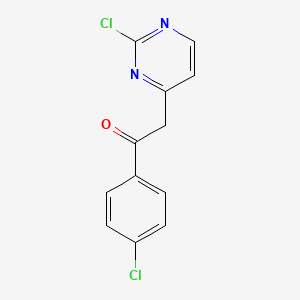
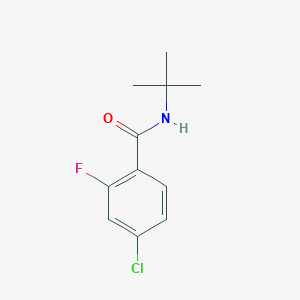



![(2S)-1-Methyl-2-[2-(methylsulfanyl)ethyl]piperazine](/img/structure/B8736502.png)
